4-Methylthieno[2,3-b]pyridine
Overview
Description
4-Methylthieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthieno[2,3-b]pyridine can be achieved through various methods. One common approach involves the multicomponent condensation of acetylacetones, cyanothioacetamide, and alkylating reagents in the presence of a base such as triethylamine. The reaction is typically carried out in ethanol with short-term boiling . Another method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Methylthieno[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methyl group at the fourth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced thienopyridine derivatives.
Substitution: Formation of substituted thienopyridine derivatives with various functional groups.
Scientific Research Applications
4-Methylthieno[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methylthieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit Pim-1 kinase, a protein involved in cell proliferation and survival . By inhibiting this kinase, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its antifungal and anti-inflammatory activities are attributed to its ability to interfere with the biosynthesis of essential cellular components in pathogens and inflammatory pathways.
Comparison with Similar Compounds
4-Methylthieno[2,3-b]pyridine can be compared with other thienopyridine derivatives, such as:
Thieno[2,3-b]pyridine: The parent compound without the methyl group.
4-Chlorothieno[2,3-b]pyridine: A derivative with a chlorine atom instead of a methyl group at the fourth position.
8-Methylthieno[3,2-b]pyridine: A similar compound with the methyl group at a different position.
Properties
IUPAC Name |
4-methylthieno[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNYJERSLRKIOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CSC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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